molecular formula C21H29N3O2S B2514581 4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-41-6

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2514581
CAS No.: 887205-41-6
M. Wt: 387.54
InChI Key: DONPBWVNCQGRQV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26N4O2SC_{19}H_{26}N_{4}O_{2}S with a molecular weight of approximately 366.50 g/mol. Its structure includes an ethoxy group, a piperazine ring, and a thiophene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H26N4O2S
Molecular Weight366.50 g/mol
CAS Number955237-04-4
Key Functional GroupsEthoxy, Piperazine, Thiophene

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through the serotonin (5-HT) and dopamine pathways.

Antitumor Activity

Research indicates that derivatives of benzamide compounds often exhibit significant antitumor properties. For instance, similar compounds have shown IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Reference Compound (Doxorubicin)MCF-70.79

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.

Neuropharmacological Effects

The piperazine moiety in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit selective serotonin reuptake inhibition and antagonistic activity at various serotonin receptors, which could provide insights into their use in treating anxiety and depression.

Case Studies

  • Anticancer Efficacy : A study on related benzamide derivatives found that modifications in the alkyl chain significantly influenced their cytotoxicity against breast cancer cells. The presence of the thiophene ring was linked to enhanced activity due to improved binding affinity to target proteins.
  • Neuroprotective Effects : Another study demonstrated that compounds with similar piperazine structures showed neuroprotective effects in models of neurodegeneration, potentially through modulation of oxidative stress pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Piperazine Substitution : Variations in the piperazine substituent can lead to significant changes in receptor binding affinity.
  • Thiophene Influence : The thiophene ring enhances lipophilicity, improving membrane permeability and bioavailability.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-4-26-18-9-7-17(8-10-18)21(25)22-16(2)20(19-6-5-15-27-19)24-13-11-23(3)12-14-24/h5-10,15-16,20H,4,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONPBWVNCQGRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.